Carboxy Tolperisone Hydrochloride

Vue d'ensemble

Description

Tolperisone is a centrally acting skeletal muscle relaxant used for the treatment of increased muscle tone associated with neurological diseases . It has been used since the 1960s . Its precise mechanism is not completely understood, though it blocks sodium and calcium channels . It possesses a high affinity for nervous system tissue, reaching highest concentrations in brain stem, spinal cord, and peripheral nerves .

Synthesis Analysis

A green potentiometric ion-selective electrode (ISE) was developed for the measurement of tolperisone HCl (TOLP) in bulk and Pharmaceutical dosage forms in the presence of diclofenac sodium and paracetamol as co-formulated drugs . The optimal potentiometric response with a near Nernstian slope of 55.949 mV/decade was achieved within a linear concentration range of 5 × 10 –5 − 1 × 10 –2 M .Molecular Structure Analysis

The crystal of the racemate of the title compound, C16H23NO·HCl, belongs to space group P21/c with cell dimensions a = 12.476(6), b = 9.109(4), c = 13.759(7)Å, and β = 95.13(4) ̊ . There is an intermolecular hydrogen bond between the protonated nitrogen atom and the chloride anion .Chemical Reactions Analysis

A technique for accelerated tolperisone hydrochloride (TH) determination in tablet dosage form based on titration of the analytical form with a solution of photogenerated iodine obtained by irradiation of an auxiliary solution containing KI and a mixture of sensitizers (n sodium eosinate:n sodium fluorescein:n uranine = 1:1:1) at pH 5.5 was developed .Physical And Chemical Properties Analysis

Pre-formulation studies were performed to assess the physicochemical properties of Tolperisone hydrochloride . The formulated Tolperisone hydrochloride film-coated tablets were found to be acceptable with regard to their physical and chemical properties .Applications De Recherche Scientifique

Binding and Interaction with Human Serum Albumin Tolperisone hydrochloride shows muscle relaxant activity and is used clinically to treat high skeletal muscle tone and associated pains. A study explored its binding efficacy with human serum albumin (HSA), revealing that Tolperisone hydrochloride binds to HSA through hydrophobic interactions and hydrogen bonding. This binding increases the thermal stability and structural changes in HSA, which are relevant to its biological activity in vivo (Rabbani et al., 2018).

Pharmacological Overview Tolperisone hydrochloride is a centrally acting muscle relaxant agent, with a pharmacology that includes the inhibition of voltage-gated sodium channels. This study provides insights into its mechanism of action and clinical applications, highlighting its use in treating painful muscle spasms (Kocsis et al., 2002).

Post-Exercise Muscle Soreness Study A study hypothesized that Tolperisone hydrochloride could effectively relieve post-exercise muscle soreness. However, the findings suggested that while it did not provide pain relief, it resulted in a reduction in isometric force, indicating a potential application in muscle relaxation (Bajaj et al., 2003).

Clinical Efficacy in Painful Reflex Muscle Spasm In a placebo-controlled trial, Tolperisone hydrochloride showed significant efficacy in treating painful reflex muscle spasm without typical side effects of centrally active muscle relaxants. This study underscores its potential as an effective treatment in such conditions (Pratzel et al., 1996).

Combination with Other Drugs A study highlighted the combination of Tolperisone hydrochloride and Etodolac in the treatment of acute inflammation associated with spasm. This combination underscores the potential synergistic effects when used with other medications (Patel et al., 2012).

Central Muscle Relaxant Properties Tolperisone, a piperidine derivative, is classified as a centrally acting muscle relaxant. The review summarized its pharmacokinetics, pharmacodynamics, toxicology, side effects, and clinical use, offering a comprehensive understanding of its properties (Quasthoff et al., 2008).

Pharmacodynamics and Molecular Mechanism This review summarized the pharmacodynamic effects of Tolperisone, including its actions on cell and tissue preparations and its molecular mechanism on sodium and calcium channels. It offers insights into its applicability in conditions with elevated skeletal muscle tone (Tekes, 2014).

Assessment in Driving Ability and Cognitive Effects A study compared the safety and cognitive effects of Tolperisone to placebo and cyclobenzaprine, finding that Tolperisone did not impair reaction times, confirming its use as a centrally active muscle relaxant without sedative effects (Caron et al., 2020).

Mécanisme D'action

Target of Action

Tolperisone, the parent compound of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate, is a centrally acting muscle relaxant . It primarily targets sodium and calcium channels in the nervous system tissue, with the highest affinity for the brain stem, spinal cord, and peripheral nerves .

Mode of Action

It is known to block sodium and calcium channels . By blocking these channels, Tolperisone inhibits the transmission of nerve signals, thereby reducing muscle spasticity and providing a muscle relaxant effect .

Biochemical Pathways

This can lead to downstream effects such as reduced neuronal excitability and muscle contraction .

Pharmacokinetics

Tolperisone, the parent compound, is known to be orally administered and has a high affinity for nervous system tissue . The genetic polymorphism of CYP2C19 significantly affects Tolperisone pharmacokinetics .

Result of Action

The primary result of Tolperisone’s action is the reduction of muscle spasticity. By blocking sodium and calcium channels, it reduces nerve signal transmission, leading to decreased muscle contraction and relaxation of muscle tone . This makes it useful in treating conditions associated with increased muscle tone and spasms .

Action Environment

The action, efficacy, and stability of Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s genetic makeup (such as CYP2C19 genetic polymorphism ), and the physiological state of the patient .

Safety and Hazards

Orientations Futures

The European Medicines Agency has recommended restricting the use of tolperisone, a muscle relaxant authorised to treat a variety of different conditions, including spasticity due to neurological disorders and muscle spasms associated with diseases of the spine and large joints in several European Union countries since the 1960s . Doctors should stop prescribing tolperisone for any indication other than post-stroke spasticity in adults .

Propriétés

IUPAC Name |

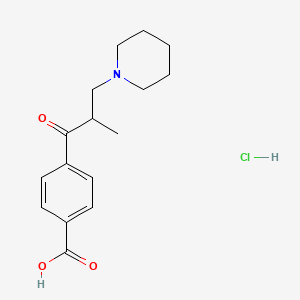

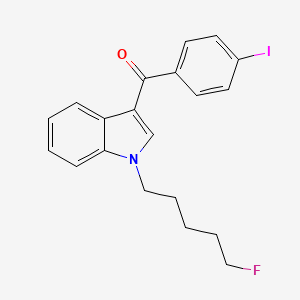

4-(2-methyl-3-piperidin-1-ylpropanoyl)benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3.ClH/c1-12(11-17-9-3-2-4-10-17)15(18)13-5-7-14(8-6-13)16(19)20;/h5-8,12H,2-4,9-11H2,1H3,(H,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAJJTOXILPRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858489 | |

| Record name | 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tolperisone 4-Carboxylic Acid Hydrochloride Hydrate | |

CAS RN |

446063-44-1 | |

| Record name | 4-[2-Methyl-3-(piperidin-1-yl)propanoyl]benzoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Dioxolane,2-ethoxy-4-[(ethylthio)methyl]-2-methyl-(9CI)](/img/no-structure.png)

![4-Methoxy-3,3a,4,6a-tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B583775.png)

![(3R,4S,5S,6R)-6-[dideuterio(hydroxy)(113C)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583779.png)

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)

![DL-[1,2-13C2]glyceraldehyde](/img/structure/B583790.png)